Tumorigenicity in SENCAR Mice: Butantrone Shows 5.3-Fold Lower Papilloma Incidence Than Dithranol Despite 8.6-Fold Higher Molar Concentration
In a two-stage skin carcinogenesis assay using 650 SENCAR mice initiated with 20 μg DMBA, dithranol at its maximum tolerated concentration of 3.5 mM produced papillomas in 85% of animals after 21 weeks of thrice-weekly application. Butantrone at 30 mM—an 8.6-fold higher molar concentration permitted by its lower irritancy—yielded only 16% papilloma incidence. 10-Isobutyryl dithranol (30 mM) gave 36% and 10-valeryl dithranol (30 mM) gave 50% [1]. Without DMBA initiation, dithranol (3.5 mM) produced 6% and 2% papilloma incidence at 21 and 36 weeks respectively, whereas butantrone (30 mM) produced only 2% and 2% [1]. A separate study in female NMRI mice confirmed that butantrone (3.5 mM) produced only a single papilloma versus 26.7% and 56.7% incidence for dithranol (3.5 mM) without and with DMBA initiation, respectively, and versus 36.6% and 56.7% for 10-propionyl dithranol [2].
| Evidence Dimension | Papilloma incidence in two-stage skin carcinogenesis assay (DMBA-initiated SENCAR mice) |
|---|---|
| Target Compound Data | Butantrone 30 mM: 16% papilloma incidence (weeks 1–21); 2% without DMBA initiation |
| Comparator Or Baseline | Dithranol 3.5 mM: 85% papilloma incidence; 10-isobutyryl dithranol 30 mM: 36%; 10-valeryl dithranol 30 mM: 50% |
| Quantified Difference | Butantrone 16% vs. dithranol 85% = 5.3-fold lower incidence at 8.6× higher molar concentration; butantrone also lower than 10-isobutyryl (36%) and 10-valeryl (50%) |
| Conditions | SENCAR mice (n=650); DMBA initiation 20 μg; 3 applications/week × 21 weeks; test compounds in 50 μL acetone |
Why This Matters
For laboratories conducting chronic topical toxicity or carcinogenicity screening, butantrone's near-absence of tumor-promoting activity is a critical selection criterion that eliminates the confounding tumorigenic signal intrinsic to dithranol and other 10-acyl analogs, enabling cleaner mechanistic studies and safer formulation development.
- [1] Viluksela M, Puotunen E, Newman AJ, Männistö PT. Tumor-producing and skin-irritating activity of dithranol (anthralin) and its 10-acyl analogues in SENCAR mice. Carcinogenesis. 1986 Oct;7(10):1755-60. doi:10.1093/carcin/7.10.1755. PMID: 3757176. View Source
- [2] Männistö PT, Vaissi L, Mustakallio KK, et al. Tumor-producing activity of dithranol (anthralin) and two of its 10-acyl analogs in the dorsal skin of female NMRI mice. J Pharmacol Exp Ther. 1984 Apr;229(1):255-60. PMID: 6423812. View Source
